molecular formula C16H16N2O5 B5189989 N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide

N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide

Cat. No.: B5189989
M. Wt: 316.31 g/mol
InChI Key: KEGKYZZKYUCTDS-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a nitro group, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-phenoxypropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products

    Reduction: 2-methoxy-4-aminophenyl-2-phenoxypropanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-methoxy-4-nitroaniline and 2-phenoxypropanoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide is unique due to the presence of both methoxy and phenoxy groups, which contribute to its distinct chemical reactivity and potential for diverse applications. Its combination of functional groups allows for versatile modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-11(23-13-6-4-3-5-7-13)16(19)17-14-9-8-12(18(20)21)10-15(14)22-2/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGKYZZKYUCTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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